1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea
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Overview
Description
1-(3-methoxyphenyl)-3-[(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)amino]thiourea is a monoterpenoid.
Scientific Research Applications
Synthesis and Characterization
1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea and its derivatives have been synthesized and characterized in various studies. These compounds are often analyzed using techniques like FT-IR, NMR, and mass spectrometry. Such studies provide insights into the compound's structure and chemical properties (Mushtaque et al., 2016).
Molecular Docking and DNA Binding
Research has been conducted on the molecular docking and DNA binding capabilities of thiourea derivatives. These studies explore the interaction between the compounds and DNA, which is crucial for understanding their potential applications in drug design and medicinal chemistry (Mushtaque et al., 2016).
Anticancer Activity
Some thiourea derivatives exhibit anticancer properties. Research includes testing these compounds against various human cancer cell lines to assess their effectiveness as potential antitumor agents (Parmar et al., 2021).
Chiral Derivatizing Agents
Thiourea compounds have been developed as chiral derivatizing agents. These agents are crucial in resolving compounds containing an amino group, and their effectiveness has been demonstrated in the resolution of α-amino acids (Péter et al., 1999).
Crystal Structure Analysis
The crystal structure of thiourea derivatives has been examined, providing valuable information on molecular conformations and intermolecular interactions. This information is vital for the development of new materials and pharmaceuticals (Choi et al., 2010).
Chemical Sensor Applications
Thiourea derivatives have been explored for their potential as chemical sensors. Studies have investigated their binding interactions with metal ions, which is significant for developing new sensing materials (Ngah et al., 2016).
Anion Recognition Properties
Research on substituted phenyl urea and thiourea silatranes has delved into their anion recognition properties. Such studies are crucial for the development of selective sensors and molecular recognition systems (Singh et al., 2016).
Properties
Molecular Formula |
C18H25N3OS |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]thiourea |
InChI |
InChI=1S/C18H25N3OS/c1-17(2)12-8-9-18(17,3)15(10-12)20-21-16(23)19-13-6-5-7-14(11-13)22-4/h5-7,11-12H,8-10H2,1-4H3,(H2,19,21,23)/b20-15+ |
InChI Key |
UHLHPOAKYMBUPI-HMMYKYKNSA-N |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/NC(=S)NC3=CC(=CC=C3)OC)/C2)C)C |
SMILES |
CC1(C2CCC1(C(=NNC(=S)NC3=CC(=CC=C3)OC)C2)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=NNC(=S)NC3=CC(=CC=C3)OC)C2)C)C |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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